

HFI-142: A Technical Guide for Researchers

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Compound of Interest

Compound Name: HFI-142

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **HFI-142**, a notable inhibitor of insulin-regulated aminopeptidase (IRAP). This document consolidates its chemical properties, biological activity, and relevant experimental methodologies to support ongoing research and development efforts.

Core Chemical Properties and Data

HFI-142, with the CAS Number 332164-34-8, is a small molecule inhibitor of insulin-regulated aminopeptidase (IRAP).^{[1][2][3]} Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	332164-34-8	[1] [2] [3]
Molecular Formula	C ₁₇ H ₁₆ N ₂ O ₄	[2]
Molecular Weight	312.32 g/mol	[2]
Appearance	White to off-white solid	MedChemExpress
Relative Density (Predicted)	1.334 g/cm ³	[4]
Solubility	DMSO: 125 mg/mL (400.23 mM)	[1] [5]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	MedChemExpress

Note: Experimental values for melting point and boiling point are not readily available in the public domain.

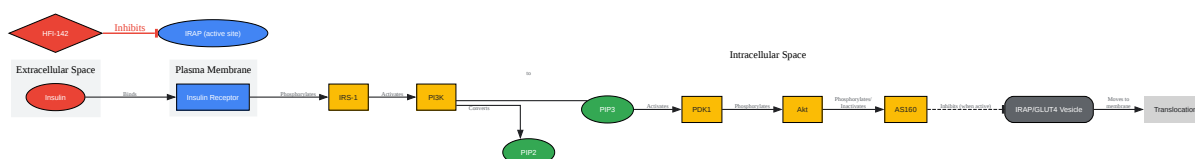
Biological Activity and Mechanism of Action

HFI-142 is recognized as an inhibitor of insulin-regulated aminopeptidase (IRAP), exhibiting a K_i (inhibitor constant) of 2.01 μM .[\[1\]](#)[\[2\]](#)[\[5\]](#) IRAP, also known as leucyl/cystinyl aminopeptidase (LNPEP), is a transmembrane zinc metalloprotease that plays a crucial role in various physiological processes. In insulin-responsive tissues such as adipose and muscle cells, IRAP is co-localized with the glucose transporter GLUT4 in specialized vesicles. Upon insulin stimulation, both IRAP and GLUT4 translocate to the plasma membrane.

The inhibitory action of **HFI-142** on IRAP is of significant interest in neuroscience research, as studies have demonstrated that it can improve memory in animal models.[\[6\]](#)

Insulin-Regulated Aminopeptidase (IRAP) Signaling Pathway

The trafficking of IRAP is intricately linked to the insulin signaling cascade. The diagram below illustrates the key steps in this pathway, leading to the translocation of IRAP-containing vesicles to the cell surface.



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Caption: IRAP Signaling Pathway and **HFI-142** Inhibition.

Experimental Protocols

Detailed experimental protocols for the specific determination of **HFI-142**'s physicochemical properties are not widely published. However, the following sections describe generalized, standard methodologies for key assays relevant to the characterization of this inhibitor.

Determination of Inhibitor Constant (K_i)

The K_i value of $2.01 \mu\text{M}$ for **HFI-142** was determined by Albiston et al. (2010). A general enzymatic assay protocol to determine the K_i of an inhibitor for IRAP is as follows:

Objective: To determine the inhibitor constant (K_i) of **HFI-142** for insulin-regulated aminopeptidase (IRAP).

Materials:

- Recombinant human IRAP enzyme
- Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)

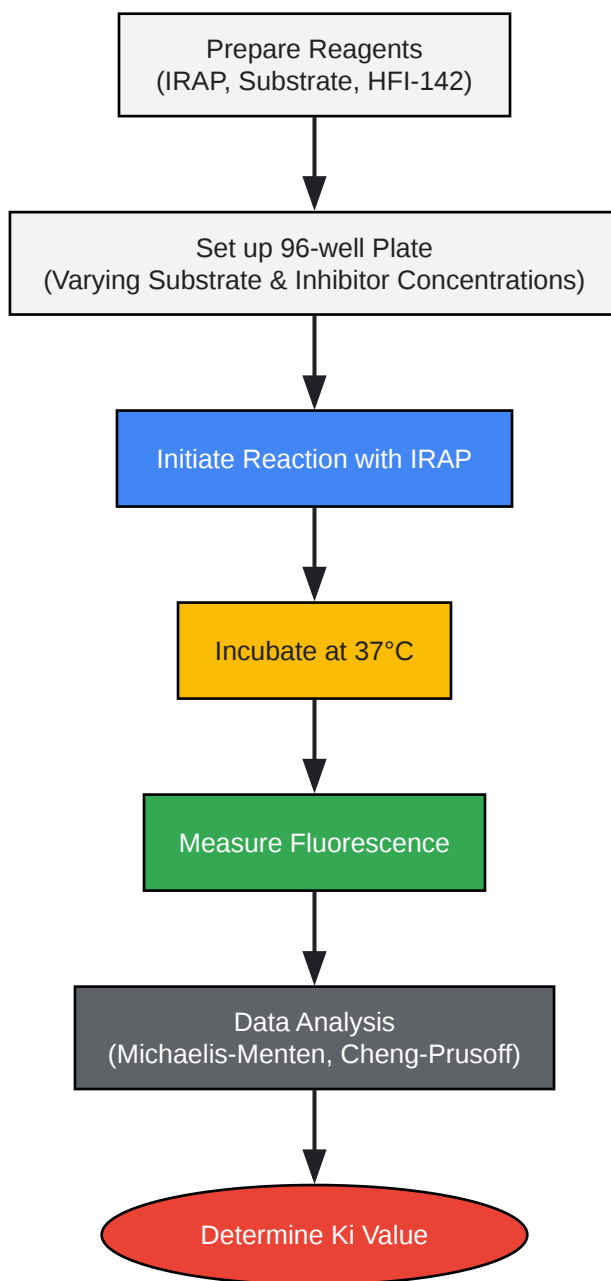
- **HFI-142**

- Assay buffer (e.g., Tris-HCl with appropriate pH and salt concentrations)
- 96-well microplates (black, for fluorescence assays)
- Fluorescence microplate reader

Procedure:

- Enzyme and Substrate Preparation: Prepare stock solutions of IRAP enzyme and the fluorogenic substrate in the assay buffer.
- Inhibitor Preparation: Prepare a serial dilution of **HFI-142** in the assay buffer.
- Assay Setup: In the wells of a 96-well plate, add the assay buffer, varying concentrations of the substrate, and the serial dilutions of **HFI-142**. Include control wells with no inhibitor.
- Enzyme Reaction Initiation: Initiate the enzymatic reaction by adding the IRAP enzyme to all wells.
- Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specified period.
- Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the cleaved fluorogenic substrate.
- Data Analysis:
 - Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration.
 - Fit the data to the Michaelis-Menten equation to determine V_{max} and K_m values.
 - Use a suitable model (e.g., Cheng-Prusoff equation) to calculate the K_i value from the IC_{50} values obtained at different substrate concentrations.

The workflow for this experimental protocol is illustrated below.



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Caption: Workflow for Ki Determination.

Solubility Assessment

Objective: To determine the solubility of **HFI-142** in a given solvent (e.g., DMSO).

Materials:

- **HFI-142** powder
- Solvent (e.g., DMSO)
- Vortex mixer
- Ultrasonic bath
- Analytical balance
- High-performance liquid chromatography (HPLC) system

Procedure:

- **Preparation of Supersaturated Solution:** Add an excess amount of **HFI-142** to a known volume of the solvent in a vial.
- **Equilibration:** Tightly cap the vial and agitate it using a vortex mixer and/or ultrasonic bath to facilitate dissolution. Allow the solution to equilibrate for a set period (e.g., 24 hours) at a constant temperature to ensure saturation.
- **Separation of Undissolved Solid:** Centrifuge the solution to pellet the undissolved solid.
- **Sample Preparation for Analysis:** Carefully take an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
- **HPLC Analysis:** Inject the diluted sample into the HPLC system.
- **Quantification:** Compare the peak area of **HFI-142** in the sample to a standard curve of known concentrations to determine its concentration in the saturated solution. This concentration represents the solubility.[\[1\]](#)[\[5\]](#)

This in-depth guide provides a foundational understanding of **HFI-142** for research and drug development applications. For further details, consulting the primary literature is recommended.

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